molecular formula C7H4ClF3O B163895 2-Chloro-3-(trifluoromethyl)phenol CAS No. 138377-34-1

2-Chloro-3-(trifluoromethyl)phenol

Cat. No. B163895
CAS RN: 138377-34-1
M. Wt: 196.55 g/mol
InChI Key: BGXZMBZFGAIBDH-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)phenol is an oxygen-containing building block used in chemical synthesis . It has a molecular formula of C7H4ClF3O .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)phenol consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The InChI string representation of its structure is InChI=1S/C7H4ClF3O/c8-6-4 (7 (9,10)11)2-1-3-5 (6)12/h1-3,12H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-(trifluoromethyl)phenol are not available, compounds with trifluoromethyl groups are known to undergo various types of reactions. For instance, oxidative trifluoromethylation reactions involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)phenol has a molecular weight of 196.55 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Oxidation by Manganese Oxides

  • Abstract : Research on the antibacterial agents triclosan and chlorophene, which contain phenol moieties similar to 2-Chloro-3-(trifluoromethyl)phenol, shows their susceptibility to oxidation by manganese oxides. This oxidation process, important for environmental transformations, is influenced by various factors including pH, presence of dissolved metal ions, and natural organic matter (Zhang & Huang, 2003).

Synthesis of Trifluoromethyl-alkylated Phenols

  • Abstract : A study demonstrates the synthesis of ortho- and para-(1-chloro-2,2,2-trifluoroethyl)phenols from corresponding alcohols, leading to the formation of 2,2,2-trifluoroethyl- or 1-trifluoromethylalkylphenols. This process is significant for creating various phenol derivatives, including those similar to 2-Chloro-3-(trifluoromethyl)phenol (Gong & Kato, 2002).

Interaction with Free Chlorine

  • Abstract : Research involving triclosan, which shares structural similarities with 2-Chloro-3-(trifluoromethyl)phenol, indicates its reaction with free chlorine in water treatment. This study provides insight into how similar compounds might interact with chlorine and the resulting transformation products (Rule, Ebbett, & Vikesland, 2005).

DNA Binding and Urease Inhibition

  • Abstract : A study on chalcones related to 2-Chloro-3-(trifluoromethyl)phenol reveals their interaction with DNA and urease inhibition properties. This research is significant for understanding the biological interactions and potential therapeutic applications of similar compounds (Rasool et al., 2021).

Benzylic C-H Trifluoromethylation

  • Abstract : Research on the trifluoromethylation of phenol derivatives, which includes compounds like 2-Chloro-3-(trifluoromethyl)phenol, demonstrates the selective substitution of the benzylic C-H bond with a CF3 group. This study is crucial for the chemical modification and synthesis of fluorinated compounds (Egami, Ide, Kawato, & Hamashima, 2015).

Antibacterial and Antifungal Agent Activity

  • Abstract : Triclosan, a compound structurally related to 2-Chloro-3-(trifluoromethyl)phenol, has been widely used as an antibacterial and antifungal agent. Its mechanism of action involves inhibiting the enzyme enoyl-acyl carrier protein reductase, providing insights into the potential antimicrobial applications of similar compounds (Levy et al., 1999).

Safety And Hazards

2-Chloro-3-(trifluoromethyl)phenol is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for the use of 2-Chloro-3-(trifluoromethyl)phenol could involve its application in the synthesis of various organic compounds. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, this compound could be used to introduce the trifluoromethyl group into various molecules .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZMBZFGAIBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371471
Record name 2-Chloro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)phenol

CAS RN

138377-34-1
Record name 2-Chloro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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